molecular formula C12H13NO3S B2880135 N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide CAS No. 2034466-03-8

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide

Cat. No.: B2880135
CAS No.: 2034466-03-8
M. Wt: 251.3
InChI Key: IVTITGLTULEPGQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide is a complex organic compound that features both a thiophene and a furan ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of thiophene and furan rings, which endows it with a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(10-3-6-17-8-10)1-4-13-12(15)9-2-5-16-7-9/h2-3,5-8,11,14H,1,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTITGLTULEPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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